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Estriol-d3 16-O-β-D-Glucuronide

Cat. No.: B1155999
M. Wt: 467.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Estriol (B74026) Conjugates within Endogenous Steroid Metabolism Research

Endogenous steroids, including estrogens, are crucial signaling molecules that regulate a vast array of physiological processes. The metabolism of these hormones is a complex process involving various enzymatic modifications, such as hydroxylation and conjugation, primarily in the liver. These modifications alter the biological activity of the steroids and facilitate their excretion from the body.

Estriol (E3) is one of the three main estrogens produced in the human body, with its levels rising significantly during pregnancy as it is synthesized by the placenta. scbt.comnih.gov Following its synthesis, estriol undergoes extensive metabolism, with a primary pathway being conjugation with glucuronic acid or sulfate (B86663). biorxiv.org This process of glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of estriol glucuronides, which are more water-soluble than the parent hormone. nih.gov This increased water solubility prevents them from binding to estrogen receptors and facilitates their elimination from the body, primarily through urine and bile. nih.gov

Rationale for Deuterium (B1214612) Labeling in Metabolic Studies: The Significance of Estriol-d3 (B12413343) 16-O-β-D-Glucuronide as a Tracer

In metabolic studies, particularly those employing mass spectrometry, the accurate quantification of endogenous compounds can be challenging due to the complexity of biological matrices and potential for analytical variability. researchgate.net This is where stable isotope-labeled compounds, such as Estriol-d3 16-O-β-D-Glucuronide, become indispensable.

The primary application of this compound is as an internal standard in stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govnih.gov The rationale for using a deuterium-labeled standard is based on the following principles:

Chemical and Physical Similarity: Deuterium-labeled compounds are chemically and physically almost identical to their unlabeled counterparts. This means they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.

Mass Differentiation: The key difference is their mass. The presence of deuterium atoms (in this case, three) results in a predictable mass shift that allows the mass spectrometer to distinguish between the endogenous (unlabeled) analyte and the labeled internal standard.

Correction for Variability: By adding a known amount of the deuterated standard to a biological sample at the beginning of the analytical process, any loss of the analyte during sample preparation, extraction, or injection will be mirrored by a proportional loss of the internal standard. researchgate.net This allows for accurate correction of these variations, leading to highly precise and accurate quantification of the endogenous compound. researchgate.net

The use of this compound as an internal standard has been instrumental in the development of ultrasensitive methods for measuring low concentrations of estriol conjugates in various biological fluids. researchgate.netnih.gov This is particularly important in studying populations with low estrogen levels, such as postmenopausal women and men, and in research investigating the role of estrogen metabolism in various diseases. researchgate.net

Overview of Glucuronide Conjugates in Endogenous Compound Disposition and Recycling

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of endogenous compounds, including steroids, bilirubin, and bile acids, as well as xenobiotics like drugs and environmental toxins. nih.gov This process involves the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to a substrate, rendering it more polar and water-soluble. nih.gov The resulting glucuronide conjugates are then readily excreted from the body via urine or bile. nih.gov

A significant aspect of the disposition of glucuronide conjugates, particularly those of estrogens, is their involvement in enterohepatic circulation. This process is characterized by the following steps:

Estrogen conjugates, such as Estriol 16-O-β-D-Glucuronide, are secreted from the liver into the bile.

The bile carries these conjugates to the intestinal tract.

In the gut, certain bacteria in the microbiome produce enzymes called β-glucuronidases.

These enzymes can cleave the glucuronic acid moiety from the estrogen conjugate, a process known as deconjugation.

The deconjugated, biologically active estrogen can then be reabsorbed from the intestine back into the bloodstream, re-entering the systemic circulation.

This enterohepatic recycling can significantly prolong the half-life and biological activity of estrogens in the body. The gut microbiome, through its β-glucuronidase activity, thus plays a crucial role in modulating systemic estrogen levels. The study of this "estrobolome"—the aggregate of enteric bacterial genes capable of metabolizing estrogens—is an active area of research, with implications for understanding the influence of gut health on hormonal balance and estrogen-related diseases.

Data Tables

Table 1: Chemical Properties of Estriol 16-O-β-D-Glucuronide and Related Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
EstriolC₁₈H₂₄O₃288.3850-27-1
Estriol 16-O-β-D-GlucuronideC₂₄H₃₂O₉464.511852-50-2 scbt.com
This compoundC₂₄H₂₉D₃O₉467.53Not available

Data sourced from PubChem and other chemical supplier databases.

Table 2: Applications of this compound in Research

Research AreaApplicationAnalytical TechniqueKey FindingsReference
Clinical ChemistryQuantification of urinary estriol glucuronides for fetal monitoringLC-MS/MSDevelopment of a rapid and sensitive method for direct measurement of estriol-3-glucuronide and estriol-16-glucuronide (B14805607) in pregnancy urine. nih.gov
EndocrinologyMeasurement of low-level serum estrogens in postmenopausal women and menUltrasensitive stable isotope dilution LC-MS/MSEnabled the quantification of unconjugated and conjugated estrogens at very low concentrations, revealing differences in metabolite profiles between sexes. researchgate.net
MetabolomicsComprehensive profiling of the urinary glucuronide metabolomeChemical isotope labeling and dual-filtering strategy with LC-MSA strategy to globally profile glucuronide metabolites, enhancing detection sensitivity and aiding in the discovery of disease-related biomarkers. nih.gov
Drug MetabolismElucidation of metabolic pathways and disposition of drugsStable isotope labeling with mass spectrometry and NMRUse of stable isotope-labeled compounds to understand drug metabolism and potential roles in toxicity. nih.gov

Properties

Molecular Formula

C₂₄H₂₉D₃O₉

Molecular Weight

467.52

Synonyms

(16α,17β)-3,17-Dihydroxyestra-1,3,5(10)-trien-16-yl-d3 β-D-Glucopyranosiduronic Acid;  3,17β-Dihydroxyestra-1,3,5(10)-trien-16α-yl-d3 β-D-Glucopyranosiduronic Acid;  3,17β-Dihydroxyestra-1,3,5(10)-trien-16α-yl-d3 β-D-Glucosiduronic Acid;  16α-(β-D-Gluco

Origin of Product

United States

Advanced Synthetic Strategies and Isotopic Labeling of Estriol Glucuronides

Chemoenzymatic Synthesis Approaches for Estriol (B74026) Glucuronides

The synthesis of estriol glucuronides often employs a combination of chemical and enzymatic methods to achieve the desired products with high efficiency and specificity. Glucuronidation, the process of attaching a glucuronic acid moiety to a substrate, is a major pathway in the metabolism of many compounds, including steroids. rsc.org In vivo, this reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

In vitro chemoenzymatic approaches often mimic this natural process. For instance, homogenates of human renal tissue, when fortified with uridine (B1682114) diphosphoglucuronic acid (UDPGA), have been shown to synthesize various estrogen glucuronides. nih.gov While these enzymatic methods offer high regioselectivity, chemical synthesis routes provide pathways to novel analogs and are essential for large-scale production.

Regioselective Synthesis of Estriol 16-O-β-D-Glucuronide

The regioselective synthesis of Estriol 16-O-β-D-Glucuronide is a significant challenge due to the presence of multiple hydroxyl groups on the estriol molecule (at C3, C16, and C17). nih.gov Selective glucuronidation at the 16α-hydroxyl group is crucial for obtaining the desired isomer, which is a major metabolite of estriol. wikipedia.org

Another described method involves the direct selective protection and deprotection of the hydroxyl groups in estriol, followed by a Koenigs-Knorr reaction with a protected glucuronic acid derivative and subsequent hydrolysis to yield the final product. nih.gov

Methodologies for the Incorporation of Deuterium (B1214612) Labels (e.g., d3) at Specific Estriol Moieties

Isotopically labeled compounds, such as Estriol-d3 (B12413343), are invaluable internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic studies. medchemexpress.comacs.org The introduction of deuterium atoms into the estriol scaffold can be achieved through various synthetic methodologies.

Deuterium-labeled estrogens, such as dideuterio-estrone and monodeuterio-17β-estradiol, have been successfully used to study estrogen production rates in humans. nih.gov The synthesis of Estriol-d3 specifically involves the introduction of three deuterium atoms at a specific position within the estriol molecule. While the precise location of the d3-label in commercially available standards is often proprietary, general methods for deuterium labeling of steroids can be applied. These methods may involve catalytic H/D exchange reactions or the use of deuterated starting materials in a multi-step synthesis. The choice of method depends on the desired position of the label and the stability of the deuterium atoms under various reaction conditions.

Purification and Rigorous Characterization of Isotope-Labeled Glucuronides for Research Standards

The purity and structural integrity of isotope-labeled standards are paramount for their use in research. Following synthesis, Estriol-d3 16-O-β-D-Glucuronide must undergo rigorous purification and characterization.

Purification Techniques:

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to separate the desired product from unreacted starting materials, byproducts, and other isomers. nih.govnih.gov

Crystallization: This technique can be used to obtain highly pure crystalline material. nih.gov

Characterization Methods:

Mass Spectrometry (MS): Provides information on the molecular weight and the successful incorporation of the deuterium label. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the structure of the glucuronide and the position of the glucuronic acid linkage. nih.gov Two-dimensional NMR techniques, such as COSY, can further elucidate the connectivity of the molecule. nih.gov

Radioimmunoassay: For radioactively labeled compounds, this technique can be used to determine the concentration and purity. nih.gov

The final product must meet stringent quality criteria, often with a purity of ≥97%, to be suitable as a research standard. sigmaaldrich.com

State of the Art Analytical Methodologies for Estriol D3 16 O β D Glucuronide Quantification and Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of estrogens and their metabolites due to its high sensitivity and specificity. This technique allows for the precise measurement of low-concentration analytes in complex biological matrices.

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Estriol-d3 (B12413343) 16-O-β-D-Glucuronide, a deuterated analog of the endogenous compound, serves as an ideal internal standard for the absolute quantification of Estriol (B74026) 16-O-β-D-Glucuronide.

The key principle behind this application is that the deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. When added to a sample at a known concentration, it co-elutes with the endogenous analyte during liquid chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation, chromatographic retention, and instrument response can be effectively normalized. This isotope dilution method significantly improves the accuracy and reproducibility of quantification, correcting for matrix effects and potential losses during sample processing.

Table 1: Key Characteristics of Estriol-d3 16-O-β-D-Glucuronide as an Internal Standard

FeatureDescription
Chemical Identity Chemically identical to endogenous Estriol 16-O-β-D-Glucuronide.
Mass Difference Contains three deuterium atoms, resulting in a mass shift of +3 Da.
Co-elution Elutes at the same retention time as the endogenous analyte.
Ionization Efficiency Exhibits the same ionization behavior as the endogenous analyte.
Function Corrects for matrix effects, extraction losses, and instrument variability.

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of estriol metabolites, including its glucuronide conjugates. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound.

When analyzing estriol metabolites, HRMS can differentiate between isobaric compounds—molecules with the same nominal mass but different elemental compositions. This capability is critical for distinguishing between various hydroxylated and methoxylated estriol metabolites. Furthermore, tandem HRMS (MS/MS) experiments provide detailed structural information through the analysis of fragmentation patterns. The fragmentation of estrogen glucuronides typically involves the neutral loss of the glucuronic acid moiety (176 Da), providing a characteristic signature. nih.gov The high mass accuracy of the resulting fragment ions allows for their unambiguous identification, aiding in the precise localization of modifications on the steroid core. For instance, different isomers of estriol glucuronide can be differentiated based on their unique fragmentation patterns following derivatization. nih.gov

Despite the advancements in LC-MS/MS technology, the analysis of estrogens and their metabolites can be challenging due to their low ionization efficiency in electrospray ionization (ESI). To overcome this limitation, derivatization strategies are often employed to enhance the sensitivity and selectivity of the analysis. Derivatization involves chemically modifying the analyte to introduce a functional group that improves its ionization properties.

Several derivatization reagents have been successfully used for the analysis of estrogen metabolites:

Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estrogens to form a highly ionizable derivative, significantly increasing the signal intensity in positive ion ESI mode. Dansyl chloride derivatization can improve the estrogen response by two- to eight-fold. researchgate.net

Picolinic Acid: Picolinoyl derivatization targets hydroxyl groups and has been shown to increase the ESI response by 5 to 10 times compared to underivatized molecules. nih.govmonash.edu This method has been successfully applied to the simultaneous quantification of various steroid hormones. dntb.gov.ua

1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS): This reagent is specific for estrogens and generates analyte-specific product ions, leading to lower background noise and greater sensitivity. google.com DMIS derivatization has been shown to improve sensitivity by as much as 10-fold for some estrogens. google.com

Table 2: Comparison of Derivatization Reagents for Estrogen Analysis

Derivatization ReagentTarget Functional GroupIonization ModeSensitivity Enhancement
Dansyl Chloride Phenolic HydroxylPositive ESI2- to 8-fold researchgate.net
Picolinic Acid HydroxylPositive ESI5- to 10-fold nih.govmonash.edu
DMIS Phenolic HydroxylPositive ESIUp to 10-fold google.com

Radioimmunoassay (RIA) and Immunological Assays for Estriol Glucuronides

Radioimmunoassays (RIA) and other immunological assays provide an alternative to mass spectrometry-based methods for the quantification of estriol glucuronides. These methods are based on the highly specific binding interaction between an antibody and its target antigen.

The development of a specific immunoassay relies on the production of high-affinity antibodies that can selectively bind to Estriol 16-O-β-D-Glucuronide. Since small molecules like estriol glucuronide are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. This conjugate, known as a hapten-carrier conjugate, is then used to immunize an animal (e.g., a rabbit or sheep) to produce polyclonal or monoclonal antibodies.

The site of conjugation on the estriol glucuronide molecule is critical for determining the specificity of the resulting antibodies. For Estriol 16-O-β-D-Glucuronide, conjugation through positions 2 or 4 of the A-ring of the estriol molecule has been shown to produce highly specific antibodies. nih.gov These antibodies exhibit minimal cross-reactivity with other estriol conjugates, such as estriol-3-glucuronide and estriol-17-glucuronide, as well as with unconjugated estrogens. nih.govnih.gov

Table 3: Characteristics of Antibodies Developed for Estriol 16-O-β-D-Glucuronide

Antibody TypeImmunogen (Hapten-Carrier)Cross-Reactivity HighlightsReference
Polyclonal (Sheep)Estriol-16α-(β-D-glucuronide) conjugated to KLH and BSASignificant correlation with plasma estradiol (B170435) in ovulation induction monitoring. nih.govBaker et al.
Polyclonal (Rabbit)Estriol glucuronide linked at ring A positions 2 or 4 to BSA<1% cross-reactivity with other estriol and estradiol conjugates; <0.5% with pregnanediol-3-glucuronide. nih.govSoares et al.
Polyclonal (Sheep)Partially-purified polyclonal antibodyNegligible cross-reactivity with estrone-3-glucuronide and estriol-17-glucuronide. nih.govJiang et al.

Immunoassays for conjugated estrogens like Estriol 16-O-β-D-Glucuronide can be performed using two main approaches: direct measurement or measurement following a hydrolysis step.

Direct Immunoassays: These assays measure the conjugated estrogen directly in the biological sample without any prior chemical or enzymatic treatment. The development of highly specific antibodies, as described in the previous section, is a prerequisite for a reliable direct immunoassay. Direct RIAs for several estrogen glucuronides, including estriol-16-alpha-glucuronide, have been developed and shown to be accurate, reliable, and rapid. nih.gov The primary advantage of direct assays is their simplicity and speed, as they eliminate the time-consuming and potentially variable hydrolysis step. nih.gov

Hydrolysis-Based Immunoassays: In this approach, the conjugated estrogens in the sample are first hydrolyzed to release the unconjugated estrogen (in this case, estriol). This hydrolysis can be achieved through enzymatic methods (using β-glucuronidase) or chemical methods (acid hydrolysis). The total amount of the unconjugated estrogen is then measured by a conventional immunoassay. While this method can provide a measure of the total estrogen pool, it has several drawbacks. The hydrolysis step can be incomplete or variable, leading to inaccurate results. Furthermore, it does not provide information on the specific profile of the conjugated metabolites.

Table 4: Comparison of Direct and Hydrolysis-Based Immunoassays for Conjugated Estrogens

FeatureDirect ImmunoassayHydrolysis-Based Immunoassay
Principle Measures the intact conjugated estrogen.Measures the unconjugated estrogen after hydrolysis.
Specificity Requires highly specific antibodies to the conjugate.Relies on the specificity of the antibody to the unconjugated estrogen.
Procedure Simple and rapid. nih.govInvolves an additional, potentially variable hydrolysis step.
Information Provided Quantifies the specific conjugate.Quantifies the total amount of a particular estrogen.
Potential Issues Potential for cross-reactivity with other conjugates if antibody is not specific.Incomplete or variable hydrolysis can lead to inaccuracies.

Other Chromatographic and Spectroscopic Techniques for Comprehensive Metabolite Analysis

While Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the quantification of this compound, a broader understanding of its metabolic profile often necessitates the use of complementary analytical methodologies. Other chromatographic and spectroscopic techniques offer alternative separation mechanisms and detection principles, providing a more comprehensive picture of the analyte and its related metabolites in complex biological matrices. These methods can be pivotal in structural elucidation, resolving isomeric metabolites, and providing orthogonal data to confirm findings from primary LC-MS analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and established technique for steroid analysis, valued for its high chromatographic resolution, sensitivity, and the availability of extensive mass spectral libraries for compound identification. nih.govaustinpublishinggroup.com For the analysis of non-volatile and polar compounds like this compound, a critical sample preparation step of chemical derivatization is required to increase volatility and thermal stability. nih.govnih.gov This typically involves a two-step process: hydrolysis of the glucuronide conjugate followed by derivatization of the resulting steroid. nih.gov However, methods have also been developed to analyze the intact glucuronide after conversion to a more volatile derivative, such as an n-propyl ester-O-trimethylsilyl (TMS) ether derivative. nih.gov

The fragmentation patterns generated by GC-MS, particularly with electron impact (EI) ionization, are highly reproducible and provide rich structural information, which is instrumental in discriminating between different estrogen glucuronide isomers. nih.govnih.gov For instance, characteristic fragment ions can allow for the clear differentiation between aliphatic and aromatic glucuronic acid conjugates. nih.gov Despite the extensive sample preparation required, the high specificity and sensitivity of GC-MS make it a valuable tool in metabolic studies. aacrjournals.org

Supercritical Fluid Chromatography (SFC)

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a promising alternative for the analysis of steroid conjugates. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster analysis times and reduced organic solvent consumption, positioning it as a "green" analytical technology. researchgate.net

When hyphenated with tandem mass spectrometry (UHPSFC-MS/MS), this approach has demonstrated excellent performance for profiling conjugated steroids in urine. nih.govresearchgate.net Researchers have optimized UHPSFC methods to separate numerous glucuronide and sulfate (B86663) steroid isomers within short run times. researchgate.net In direct comparisons with UHPLC-MS/MS for certain applications, UHPSFC-MS/MS has shown superior sensitivity. researchgate.net The unique selectivity of SFC can also provide different elution patterns compared to reversed-phase LC, aiding in the resolution of challenging isomeric or isobaric metabolites.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a fundamentally different separation mechanism based on the electrophoretic mobility of analytes in an electric field. This makes it a powerful technique for the analysis of charged species like glucuronide conjugates. When coupled with a time-of-flight mass spectrometer (CE-TOF/MS), it provides a high-efficiency separation platform for the comprehensive profiling of estrogens and their conjugates. acs.org

The separation in CE is based on the charge-to-size ratio of the ions, offering a distinct advantage in resolving metabolites that may be difficult to separate by chromatography. acs.org Unknown estrogen metabolites can be identified with high confidence using the combination of accurate mass measurements from TOF-MS and predictable relative migration times in CE. acs.org This makes CE-MS a valuable strategy for in-depth metabolic profiling and the discovery of novel metabolites of this compound.

Other Spectroscopic Detection Methods

Beyond mass spectrometry, other spectroscopic detectors can be coupled with chromatographic systems for specific applications. For example, High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been successfully used for the direct determination of estriol glucuronides in urine. nih.gov This approach requires a derivatization step to attach a fluorescent tag to the glucuronic acid moiety of the molecule. The resulting derivatives can be detected with very high sensitivity and specificity at appropriate excitation and emission wavelengths. nih.gov While it does not provide the structural detail of mass spectrometry, its sensitivity makes it suitable for targeted quantification.

The table below summarizes the key characteristics of these alternative analytical methodologies for the comprehensive analysis of this compound and its metabolites.

Table 1: Comparison of Alternative Analytical Methodologies for Estriol Glucuronide Metabolite Analysis

Technique Principle of Separation/Analysis Derivatization Requirement Key Strengths Limitations
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase; mass-to-charge ratio detection. Yes, required to ensure volatility and thermal stability. High chromatographic resolution; highly reproducible fragmentation for structural ID. nih.govnih.gov Requires extensive sample preparation; potential for thermal degradation of analytes. nih.gov
UHPSFC-MS/MS Partitioning between a supercritical fluid mobile phase and a stationary phase; mass-to-charge ratio detection. Not typically required for intact conjugate analysis. Fast analysis times; reduced solvent use ("green" chemistry); high sensitivity. researchgate.net Less commonly available instrumentation compared to HPLC; method development can be complex.
CE-MS Differential migration of charged species in an electric field based on charge-to-size ratio; mass-to-charge ratio detection. No, analyzes the native ionic form of the conjugate. Excellent for charged/polar compounds; orthogonal separation mechanism to LC. acs.org Lower loading capacity; can be sensitive to matrix effects impacting electrophoretic mobility.

| HPLC-Fluorescence | Partitioning between a liquid mobile phase and a solid stationary phase; detection of emitted light from a fluorophore. | Yes, a fluorescent tag must be attached to the analyte. | Very high sensitivity and selectivity for targeted analysis. nih.gov | Provides no structural information; limited to compounds that are or can be made fluorescent. |

Biological and Mechanistic Roles of Estriol D3 16 O β D Glucuronide in Estrogen Dynamics

The Estrobolome Concept: Gut Microbiota's Influence on Estrogen Bioavailability and Recycling through Glucuronide Cycling

The estrobolome, defined as the collection of enteric bacterial genes capable of metabolizing estrogens, plays a critical role in regulating the body's estrogen levels. uab.edu This intricate interplay between the gut microbiota and estrogen metabolism significantly influences estrogen bioavailability and recycling, primarily through the process of glucuronide cycling. uab.edudovepress.com

In the liver, estrogens and their metabolites are conjugated with glucuronic acid, a process that marks them for excretion from the body via bile. mdpi.comyoutube.com These conjugated estrogens are then transported to the intestinal tract. dovepress.com However, certain species of gut bacteria produce enzymes called β-glucuronidases. uab.eduresearchgate.net These enzymes can deconjugate the estrogen-glucuronide complexes, essentially reactivating the estrogens. researchgate.netnih.gov This deconjugation allows the now free estrogens to be reabsorbed from the gut back into the enterohepatic circulation. dovepress.com This "recycling" mechanism enables estrogens to re-enter the systemic circulation and reach various target tissues throughout the body. dovepress.com

The administration of antibiotics has been shown to disrupt this process by reducing gut microbial populations and, consequently, decreasing the excretion of conjugated steroid hormones. mdpi.com This further underscores the integral role of the gut microbiota in maintaining estrogen balance. The continuous cycling of estrogens through conjugation in the liver, excretion into the gut, deconjugation by gut bacteria, and reabsorption into circulation is a dynamic process that significantly influences the bioavailability of active estrogens.

Role in Systemic Estrogen Homeostasis and Elimination Mechanisms

Estriol-d3 (B12413343) 16-O-β-D-Glucuronide, as a conjugated form of estriol (B74026), is central to the systemic homeostasis and elimination of estrogens. The process of glucuronidation, which occurs primarily in the liver, is a crucial step in the detoxification and removal of estrogens from the body. youtube.comoup.com This conjugation reaction attaches a glucuronic acid molecule to the estrogen, increasing its water solubility and facilitating its excretion. oup.comwikipedia.org

The primary routes of excretion for these conjugated estrogens are through urine and bile. oup.comnih.gov Biliary excretion delivers the estrogen glucuronides to the intestines, where they can either be eliminated in the feces or undergo deconjugation by the gut microbiota and be reabsorbed, as discussed in the estrobolome concept. dovepress.commdpi.com The kidneys also play a significant role in filtering estrogen glucuronides from the blood and excreting them in the urine. wikipedia.orgebi.ac.uk

The balance between conjugation, excretion, and deconjugation is a key factor in maintaining systemic estrogen homeostasis. The formation of estriol glucuronides represents a major pathway for the deactivation and clearance of estriol, a potent estrogen. oup.com This process helps to regulate the levels of active estrogens in circulation, preventing excessive hormonal stimulation of target tissues.

It is important to note that while glucuronidation is generally considered a detoxification pathway, the deconjugation of these metabolites in tissues that express β-glucuronidase can lead to the local reactivation of estrogens. wikipedia.org This highlights the complex and multifaceted role of estrogen glucuronides in both the elimination and potential recycling of active hormones.

The table below summarizes the key processes involved in the systemic homeostasis and elimination of estrogens, with a focus on the role of glucuronidation.

ProcessLocationKey Molecules/EnzymesOutcome
Glucuronidation LiverUDP-glucuronyltransferases (UGTs)Increased water solubility of estrogens, marking them for excretion.
Biliary Excretion Liver to IntestineEstrogen GlucuronidesTransport of conjugated estrogens to the gut for elimination or recycling.
Renal Excretion KidneysEstrogen GlucuronidesFiltration of conjugated estrogens from the blood and elimination in urine.
Deconjugation IntestineBacterial β-glucuronidasesReactivation of estrogens, allowing for reabsorption.

Investigation of Steroid Receptor Binding and Intrinsic Biological Activity of Estriol Glucuronides

The biological activity of estrogens is mediated through their binding to specific steroid receptors, primarily the estrogen receptors (ERα and ERβ). nih.gov The binding affinity of a compound to these receptors is a key determinant of its estrogenic potency. Generally, the conjugation of estrogens with glucuronic acid significantly reduces their binding affinity for estrogen receptors. nih.gov

Studies have shown that the presence of the bulky, hydrophilic glucuronide group sterically hinders the interaction of the estrogen molecule with the ligand-binding domain of the estrogen receptor. nih.gov As a result, estriol glucuronides, including Estriol-d3 16-O-β-D-Glucuronide, are considered to have very low intrinsic biological activity. wikipedia.org

However, it is crucial to understand that estriol glucuronides can act as prodrugs. wikipedia.org In tissues that express the enzyme β-glucuronidase, such as the mammary gland, these conjugates can be hydrolyzed back to their parent estrogen, estriol. oup.comwikipedia.org This localized deconjugation can lead to an increase in the concentration of active estrogen within the tissue, potentially leading to a biological response.

The table below outlines the general characteristics of estriol glucuronides in relation to steroid receptor binding and biological activity.

CompoundReceptor Binding AffinityIntrinsic Biological ActivityPotential for Reactivation
Estriol HighHighN/A
Estriol Glucuronide Very LowVery LowHigh (in tissues with β-glucuronidase)

Application in in vitro Enzymatic and Cellular Assays for Mechanistic Studies of Glucuronidation and Deconjugation

Deuterated standards like this compound are invaluable tools in in vitro enzymatic and cellular assays designed to investigate the mechanisms of glucuronidation and deconjugation. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise and sensitive quantification using mass spectrometry-based techniques. nih.gov

In studies of glucuronidation, this compound can be used as an internal standard to accurately measure the formation of non-deuterated estriol glucuronides by various UDP-glucuronyltransferase (UGT) enzymes. nih.gov These assays often utilize human liver or intestinal microsomes, or recombinant UGT enzymes, to determine the kinetics and substrate specificity of different UGT isoforms. nih.gov The ability to distinguish between the deuterated standard and the newly formed metabolite is crucial for obtaining reliable kinetic data.

Conversely, in deconjugation assays, this compound can serve as a substrate to measure the activity of β-glucuronidase enzymes. researchgate.netnih.gov These studies are often conducted using preparations of gut microbial enzymes or fecal samples to investigate the role of the estrobolome in estrogen recycling. nih.gov The release of deuterated estriol (Estriol-d3) can be monitored over time to determine the rate of deconjugation.

The use of deuterated standards in these assays offers several advantages, including:

High Specificity: The mass difference between the deuterated and non-deuterated compounds allows for unambiguous identification and quantification.

Improved Accuracy: The use of an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate results.

Enhanced Sensitivity: Mass spectrometry provides high sensitivity, enabling the detection of low levels of metabolites.

The table below provides examples of how this compound can be utilized in in vitro assays.

Assay TypePurposeRole of this compound
Glucuronidation Assay To study the kinetics of UGT enzymes.Internal standard for the quantification of newly formed estriol glucuronides.
Deconjugation Assay To measure the activity of β-glucuronidase.Substrate for the enzyme, allowing for the measurement of deuterated estriol release.

Use in in vivo Animal Models for Tracing Metabolic Pathways and Enzyme Activity (excluding direct clinical relevance)

In vivo animal models are essential for understanding the complex metabolic pathways of estrogens and the activity of the enzymes involved. The use of deuterated compounds like this compound in these models provides a powerful method for tracing the fate of estrogen metabolites within a living organism.

When administered to an animal model, such as a rat or hamster, the deuterated label allows researchers to track the distribution, metabolism, and excretion of the compound. nih.govnih.gov By analyzing various biological samples, including blood, urine, bile, and tissues, researchers can identify the different metabolites that are formed and the pathways through which they are eliminated. nih.govnih.gov

For example, studies in rats have shown that intravenously administered estradiol-3-beta-D-glucuronide is primarily excreted in the bile, with a significant portion being converted to estrone-glucuronide before excretion. nih.gov The use of a deuterated analog in similar studies would allow for a more precise quantification of these metabolic conversions.

Furthermore, these animal models can be used to investigate how factors such as diet, gut microbiota composition, or exposure to certain compounds can influence estrogen metabolism. nih.gov For instance, studies in hamsters have demonstrated that treatment with estradiol (B170435) can increase the activity of lysosomal glucuronidase in the kidney, an organ targeted in estrogen-induced tumorigenesis in this model. nih.gov

It is important to emphasize that while these animal studies provide valuable insights into the fundamental mechanisms of estrogen metabolism, the findings are not directly translatable to clinical relevance in humans. nih.gov There can be significant species differences in drug metabolism, and the results from animal models must be interpreted with caution. nih.gov

The table below summarizes the applications of this compound in in vivo animal models.

Animal ModelResearch FocusApplication of Deuterated Compound
Rat Excretion pathways of estrogen glucuronides.Tracing the elimination of the compound in bile and urine.
Hamster Role of metabolic activation in estrogen-induced tumorigenesis.Quantifying the deconjugation of estrogen glucuronides in target tissues.

Research Applications of Estriol D3 16 O β D Glucuronide in Advanced Biochemical and Pharmacological Studies

Metabolic Flux Analysis using Deuterium (B1214612) Labeling for Estrogen Turnover

Deuterium-labeled compounds are invaluable for tracing the metabolic fate of endogenous and exogenous substances in vivo. nih.gov The use of stable isotopes like deuterium allows for metabolic studies in humans without the concerns associated with radioisotopes. nih.gov Estriol-d3 (B12413343) 16-O-β-D-Glucuronide can be employed to investigate the dynamics of estrogen metabolism, specifically the rates of formation and clearance of estriol (B74026) glucuronides.

Table 1: Illustrative Data for a Metabolic Flux Study of Estriol 16-O-β-D-Glucuronide

Time (hours)Plasma Concentration of Endogenous Estriol 16-O-β-D-Glucuronide (ng/mL)Plasma Concentration of Estriol-d3 16-O-β-D-Glucuronide (ng/mL)
05.20.0
14.815.7
24.512.3
43.98.1
82.84.2
121.92.1
240.80.5

This table presents hypothetical data to illustrate the type of information that can be obtained from a metabolic flux study. The actual data would vary depending on the specific experimental conditions.

Quantitative Characterization of Enzyme Reaction Kinetics and Inhibition Studies (e.g., UGTs, GUS)

This compound is an essential tool for the in-vitro characterization of enzymes involved in estrogen conjugation and deconjugation, namely UDP-glucuronosyltransferases (UGTs) and β-glucuronidases (GUS).

UGT Enzyme Kinetics: The formation of estriol 16-O-β-D-glucuronide from estriol is catalyzed by UGTs. Studies have identified that UGT2B7 is the most active human UGT isoform in conjugating the 16-hydroxy group of estriol. nih.gov By using Estriol-d3 as a substrate, the kinetics of this reaction can be precisely determined. The deuterated product, this compound, can be accurately quantified by LC-MS/MS, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is vital for understanding the efficiency of different UGT isoforms in metabolizing estriol and for predicting potential drug-drug interactions.

GUS Inhibition Studies: β-glucuronidases are enzymes that cleave glucuronic acid from conjugated compounds, thereby reactivating them. nih.govresearchgate.net Gut microbial GUS enzymes play a significant role in the enterohepatic recirculation of estrogens. nih.gov this compound can be used as a substrate to screen for and characterize inhibitors of GUS activity. A decrease in the formation of Estriol-d3 from its glucuronide conjugate in the presence of a test compound would indicate inhibition of the enzyme. The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, can be determined. acs.org Identifying inhibitors of GUS is a potential therapeutic strategy for reducing systemic exposure to estrogens in hormone-sensitive conditions.

Table 2: Hypothetical Kinetic Parameters for UGT2B7-mediated Estriol 16-Glucuronidation

SubstrateKm (µM)Vmax (pmol/min/mg protein)
Estriol-d315250

This table provides illustrative kinetic parameters. Actual values would need to be determined experimentally.

Investigating Inducibility and Inhibition of Drug-Metabolizing Enzymes involved in Steroid Conjugation

The expression and activity of UGTs can be induced or inhibited by various xenobiotics and endogenous compounds, leading to altered steroid metabolism. This compound, in conjunction with its precursor Estriol-d3, can be used to investigate these phenomena.

To study enzyme induction, cells or animal models can be treated with a potential inducer, followed by an assessment of the rate of this compound formation from Estriol-d3. An increased rate of glucuronidation would suggest induction of the relevant UGT enzymes. For instance, studies have shown that estrogens themselves can up-regulate the expression of certain UGTs, such as UGT2B15, in breast cancer cells. nih.gov

Conversely, to study enzyme inhibition, the formation of this compound from Estriol-d3 can be measured in the presence and absence of a potential inhibitor. A reduced rate of formation in the presence of the test compound would indicate inhibition. This is crucial for identifying drugs or other substances that may interfere with estrogen detoxification, potentially leading to elevated levels of active estrogens.

Table 3: Example of an In Vitro UGT Inhibition Study with Estriol-d3

Test CompoundConcentration (µM)% Inhibition of Estriol-d3 16-Glucuronidation
Compound X115
1045
5085
Compound Y12
108
5012

This table illustrates how data from a UGT inhibition study might be presented. The specific values are hypothetical.

Elucidating Species-Specific Differences in Estrogen Conjugation and Deconjugation Pathways

There are often significant species differences in drug and steroid metabolism, which can have important implications for preclinical drug development and toxicological studies. mdpi.com this compound can be a valuable tool for investigating these species-specific differences in estrogen metabolism.

By incubating Estriol-d3 with liver microsomes or other relevant tissue preparations from different species (e.g., human, rat, mouse, dog), the rate of its glucuronidation can be compared. nih.gov This allows for a direct assessment of the relative activity of UGTs towards estriol in different species. Such studies have been performed for estradiol (B170435), revealing significant differences in the kinetics of its glucuronidation across species. nih.gov

Similarly, the deconjugation of this compound by tissue homogenates or microbial preparations from different species can be examined to identify variations in β-glucuronidase activity. Understanding these differences is critical for the appropriate selection of animal models in preclinical research and for extrapolating animal data to humans.

Table 4: Comparative Glucuronidation of Estriol-d3 in Liver Microsomes from Different Species (Illustrative Data)

SpeciesVmax (pmol/min/mg protein)Km (µM)
Human25015
Rat18025
Mouse35012
Dog12030

This table provides a hypothetical comparison of estriol-d3 glucuronidation kinetics across different species, based on the format of similar studies with other substrates.

Future Directions in Estriol D3 16 O β D Glucuronide Research

Exploring Novel Enzymatic Interactions and Post-Conjugation Modifications of Estriol (B74026) Glucuronides

The conjugation of estriol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major pathway in its metabolism. oup.comnih.gov This process, occurring primarily at the 16α- or 17β-hydroxyl group, renders the hormone more water-soluble for excretion. oup.comcohlife.org While UGTs like UGT2B7 are known to catalyze the formation of estriol glucuronides, the full spectrum of interacting enzymes and their regulation is not completely understood. cohlife.org Future research will likely focus on identifying other UGT isoforms involved and exploring the kinetics of these reactions in greater detail.

Conversely, the deconjugation of estrogen glucuronides is primarily mediated by β-glucuronidase (GUS) enzymes, particularly those produced by the gut microbiota. nih.govnih.gov This reactivation of estrogens allows them to be reabsorbed via enterohepatic circulation, influencing systemic hormone levels. nih.gov Recent studies have begun to characterize the specific classes of microbial GUS enzymes capable of cleaving estrogen glucuronides, such as those from Bacteroides and Ruminococcus species. nih.govresearchgate.net A key future direction is to move beyond simple hydrolysis and investigate other potential post-conjugation modifications. This includes exploring whether glucuronidated estrogens can undergo further metabolic steps before or after deconjugation and identifying the enzymes responsible. The potential for other modifications, such as sulfation of the glucuronide conjugate itself, remains an under-investigated area that could reveal new layers of metabolic control.

Integration with Multi-Omics Approaches (e.g., Metabolomics, Microbiome Analysis) for System-Level Understanding

The "estrobolome," defined as the collection of enteric bacterial genes capable of metabolizing estrogens, is a critical determinant of an individual's estrogen exposure. nih.govjohnshopkins.edu Understanding this complex system requires the integration of multiple "omics" technologies. youtube.comyoutube.com Future research will increasingly combine microbiome analysis (e.g., 16S rRNA sequencing) with metabolomics to create a comprehensive picture of the gut microbiota-estrogen axis. johnshopkins.edunih.gov

Metabolomics, the large-scale study of small molecules, allows for the simultaneous quantification of numerous estrogen metabolites in biological samples. nih.govnih.gov In these analyses, stable isotope-labeled internal standards are indispensable for accurate quantification. Estriol-d3 (B12413343) 16-O-β-D-Glucuronide serves this exact purpose, enabling precise measurement of its non-deuterated counterpart. By integrating metabolomic profiles with microbiome data, researchers can link the abundance of specific bacterial taxa with the levels of key estrogen metabolites like estriol-16-glucuronide (B14805607). nih.gov This multi-omics approach can help elucidate how dysbiosis (an imbalance in the gut microbiota) affects the estrobolome, potentially altering systemic estrogen levels and contributing to hormone-related conditions. johnshopkins.edu Such studies can identify novel gene-metabolite interactions and provide a system-level view of estrogen regulation. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Estrogen Metabolite Profiling

The accurate measurement of estrogen metabolites, which often circulate at very low concentrations, presents a significant analytical challenge. nih.gov While immunoassays like ELISA have been used, they can suffer from a lack of specificity and cross-reactivity. nih.govepa.gov Consequently, the field has moved towards more robust and sensitive methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Future advancements will focus on refining these LC-MS/MS methods to create comprehensive panels that can measure a wide array of estrogen metabolites simultaneously, including parent estrogens, hydroxylated metabolites, and their various glucuronide and sulfate (B86663) conjugates. nih.gov A critical component of these advanced methods is the use of stable isotope-labeled internal standards to correct for analytical variability and matrix effects. nih.gov Estriol-d3 16-O-β-D-Glucuronide is an ideal standard for the quantification of endogenous Estriol 16-O-β-D-Glucuronide. The development of new methods capable of detecting estrogens at concentrations below 10 parts per trillion in small sample volumes highlights the ongoing push for greater sensitivity. bioanalysis-zone.com These ultra-sensitive techniques will be crucial for studying estrogen metabolism in populations with low hormone levels, such as postmenopausal women, men, and children, and for detecting subtle changes in environmental exposure studies. nih.govmst.dk

Investigating Genetic Polymorphisms of UGTs and GUS Enzymes and Their Impact on this compound Metabolism in vitro and in in vivo Animal Models

The enzymes responsible for the conjugation (UGTs) and deconjugation (GUS) of estriol are subject to genetic variation. nih.govnih.gov Polymorphisms in the genes encoding UGT enzymes can alter their expression or catalytic activity, leading to inter-individual differences in the rate of estrogen glucuronidation. nih.govphysiology.org For example, variations in UGT1A1 and UGT2B7 have been described and are of toxicological and physiological importance. cohlife.orgnih.gov Similarly, the vast genetic diversity of GUS enzymes within the human gut microbiome results in varying capacities to reactivate estrogen glucuronides. nih.govnih.gov

Future research will need to systematically investigate how these genetic polymorphisms in both human UGTs and microbial GUS enzymes affect the metabolism of estriol glucuronides. In vitro studies using recombinant enzymes with specific genetic variants can precisely determine the functional consequences of these polymorphisms on the kinetics of estriol glucuronidation. cohlife.org Furthermore, in vivo animal models will be invaluable for understanding the integrated effect of these genetic variations on systemic and local estrogen concentrations. By using techniques like fecal microbiota transplantation, researchers can study the impact of specific microbial GUS profiles in a controlled setting. middlebury.edu These studies, which would rely on precise analytical methods using standards like this compound, could help identify individuals with genetically determined susceptibilities to altered estrogen metabolism, which may be a risk factor for hormone-dependent diseases. nih.govmdpi.com

Q & A

Basic: What are the key steps in synthesizing Estriol-d3 16-O-β-D-Glucuronide, and how is its structure validated?

The synthesis typically involves glucuronidation of estriol at the 16α-position using enzymatic (e.g., UDP-glucuronosyltransferases) or chemical catalysts (e.g., silver carbonate in Koenigs-Knorr reactions) . Deuterium labeling (d3) is introduced during synthesis to enable isotopic tracing. Structural validation employs 1H NMR to confirm the β-configuration of the glucuronic acid (anomeric proton doublet at δ 5.1–5.3 ppm, J = 7.5 Hz) and mass spectrometry (MS) to verify molecular weight and isotopic purity (e.g., +3 Da shift for d3 labeling) .

Basic: How does deuterium labeling enhance metabolic studies of this compound?

Deuterium (d3) serves as a stable isotopic tracer, enabling precise quantification via LC-MS/MS in biological matrices. It distinguishes endogenous estriol metabolites from exogenous sources, facilitating studies on renal excretion rates, enterohepatic recirculation, and metabolic stability . For example, deuterium-labeled glucuronides reduce matrix interference in urine pharmacokinetic assays .

Advanced: How can researchers resolve discrepancies in reported molecular formulas (e.g., C21H25D3O7 vs. C24H28D3O9)?

Discrepancies arise from variations in isotopic substitution sites or incomplete characterization. To resolve:

  • Cross-validate using high-resolution MS (HRMS) to confirm exact mass (e.g., 467.53 g/mol for C24H28D3O9 vs. 393.5 g/mol for C21H25D3O7) .
  • Analyze NMR spectra to confirm glucuronide conjugation at the 16α-position and deuterium placement (e.g., positions 2, 4, and 17 in the estriol backbone) .
  • Reference synthetic protocols to ensure isotopic purity (>98%) and avoid byproducts .

Advanced: What strategies optimize enzymatic glucuronidation for higher yields?

  • Enzyme selection : Recombinant UDP-glucuronosyltransferases (UGTs) like UGT2B7 show specificity for estriol’s 16α-position .
  • Reaction conditions : Optimize pH (7.4–8.0), temperature (37°C), and cofactor (UDP-glucuronic acid) concentration .
  • Whole-cell biocatalysts : Engineered E. coli expressing UGTs can produce multi-gram quantities (e.g., 78 mg/L resveratrol glucuronide in 3 hours) .

Basic: Which analytical methods are recommended for quantifying this compound in biological samples?

  • LC-MS/MS : Use deuterium as an internal standard for high sensitivity (LOQ < 1 ng/mL). Monitor transitions like m/z 467 → 291 (glucuronide cleavage) .
  • Enzymatic hydrolysis : Treat samples with β-glucuronidase to confirm glucuronide identity via estriol-d3 release .

Advanced: How can instability in aqueous solutions be mitigated during pharmacokinetic studies?

  • pH control : Maintain neutral pH (6.8–7.4) to prevent hydrolysis of the glucuronide bond .
  • Temperature : Store samples at -80°C and avoid freeze-thaw cycles .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or organic solvents (e.g., 10% DMSO) to plasma/urine .

Basic: What metabolic pathways involve this compound?

  • Formation : Catalyzed by UGTs (e.g., UGT2B7) in the liver, enhancing water solubility for renal excretion .
  • Hydrolysis : Gut microbiota β-glucuronidases may regenerate estriol-d3, contributing to enterohepatic recycling .
  • Excretion : Primarily via urine, with minor fecal elimination .

Advanced: How can positional isomers (e.g., 3-O- vs. 16-O-glucuronides) be differentiated?

  • NMR : Compare aromatic proton shifts (e.g., 16-O-glucuronide shows upfield shifts for C16 protons) and anomeric proton coupling constants (J = 7.5 Hz for β-linkage) .
  • Enzymatic specificity : UGT1A1 preferentially glucuronidates estriol at the 3-position, while UGT2B7 targets the 16α-position .

Basic: Why is 16-O-β-D-glucuronide conjugation biologically significant?

  • Solubility : The glucuronic acid moiety increases hydrophilicity, reducing cellular uptake and enhancing renal clearance .
  • Receptor binding : Alters affinity for estrogen receptors (ERα/ERβ), potentially modulating endocrine activity .

Advanced: What scalable methods synthesize multi-gram quantities for in vivo studies?

  • Chemoenzymatic synthesis : Combine chemical deuteration (e.g., NaBD4 reduction) with enzymatic glucuronidation for >90% yields .
  • Continuous flow systems : Improve reaction efficiency and purity by minimizing intermediate isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.